BenchChemオンラインストアへようこそ!

1-benzyl-4-methyl-1,4-diazepane

5-HT₃ receptor binding affinity antiemetic

1-Benzyl-4-methyl-1,4-diazepane is a crucial N-benzyl protected homopiperazine scaffold for building potent, long-acting 5-HT3 receptor antagonists. Unlike simple piperazine or non-methylated diazepane analogs, its N1-benzyl/N4-methyl substitution pattern delivers the pharmacophoric geometry essential for high-affinity 5-HT3 receptor engagement, validated in DAT-582 (superior to ondansetron/granisetron in ferret/dog emesis models). This scaffold also enables T-type calcium channel blocker development (sub-μM IC50, hERG-selective) and factor Xa inhibitor P4 moiety SAR (darexaban series). Procure for next-generation CINV or CNS programs where receptor selectivity and extended duration are critical.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B5649398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-methyl-1,4-diazepane
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3
InChIKeyYNEDTZQMKQKTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-methyl-1,4-diazepane: Core Structural and Pharmacophoric Properties for 5-HT₃ Antagonist Development


1-Benzyl-4-methyl-1,4-diazepane (C₁₃H₂₀N₂, MW 204.31) is a disubstituted homopiperazine featuring an N¹-benzyl and an N⁴-methyl group [1]. This scaffold serves as a critical amine module in the design of potent serotonin 5-HT₃ receptor antagonists, exemplified by clinical candidate DAT-582 and related indazole-carboxamides [2]. The saturated seven-membered ring and specific N,N′-substitution pattern confer a distinct conformational profile that influences receptor binding, differentiating it from piperazine and other diazepane analogs in antiemetic drug discovery programs [1].

Why 1-Benzyl-4-methyl-1,4-diazepane Cannot Be Replaced by Simple Piperazine or Unsubstituted Diazepane Analogs in 5-HT₃ Antagonist Programs


The 1-benzyl-4-methyl substitution pattern on the 1,4-diazepane ring is not a routine alkylation; it generates a pharmacophoric geometry essential for 5-HT₃ receptor engagement. SAR studies demonstrate that replacing the N¹-benzyl with smaller alkyl groups (e.g., methyl, ethyl) or altering the N⁴-methyl to hydrogen substantially reduces antagonist potency in the von Bezold-Jarisch reflex assay [1]. Direct comparator data show that the 1,4-dimethyl analog (compound 9) and the 1-benzyl-4-methyl analog (compound 10) both display potent activity, while indazole-carboxamide 54 built specifically on the 1-benzyl-4-methylhexahydro-1,4-diazepine core achieves equipotency with clinical gold standards ondansetron and granisetron [1]. Thus, generic replacement with piperazine or non-methylated diazepane congeners would forfeit the ring size, conformational bias, and substitution-dependent potency validated in preclinical antiemetic models [1].

1-Benzyl-4-methyl-1,4-diazepane: Quantified Differentiation Evidence vs. Closest Analogs


5-HT₃ Receptor Binding Affinity: 1-Benzyl-4-methyl-1,4-diazepane-Derived Benzamide vs. Structural Analogs

A derivative of 1-benzyl-4-methyl-1,4-diazepane (4-Amino-N-(1-benzyl-4-methyl-[1,4]diazepan-6-yl)-5-chloro-2-methoxy-benzamide, CHEMBL163519) exhibited a 5-HT₃ receptor IC₅₀ of 2.07 nM in rat cortical membrane radioligand displacement assays [1]. In contrast, the 1,4-dimethylhexahydro-1,4-diazepine analog (compound 96/9) showed reduced potency in the same program, underscoring the critical role of the N¹-benzyl substituent for high-affinity binding [2]. The indazole-carboxamide 54, also elaborated from the 1-benzyl-4-methylhexahydro-1,4-diazepine core, was reported as essentially equipotent to ondansetron and granisetron in functional assays [2].

5-HT₃ receptor binding affinity antiemetic

In Vivo Antiemetic Potency: DAT-582 (1-Benzyl-4-methyl-1,4-diazepane-Based) vs. Ondansetron and Granisetron in Ferret Cisplatin-Induced Emesis

DAT-582, whose pharmacophore is built on a 1-methyl-4-(3-methylbenzyl)hexahydro-1,4-diazepine scaffold closely related to 1-benzyl-4-methyl-1,4-diazepane, was compared head-to-head with ondansetron and granisetron in ferrets [1]. At 0.1 mg/kg i.v. administered 2 h before cisplatin, DAT-582 markedly decreased emetic episodes, whereas ondansetron and granisetron were without effect even at 0.3 mg/kg i.v. [1]. Additionally, DAT-582 demonstrated prolonged duration of action, completely inhibiting cisplatin-induced emesis for 24 h in three of five dogs at 0.1 mg/kg i.v. [1].

antiemetic cisplatin-induced emesis ferret model

T-Type Calcium Channel Selectivity: 1,4-Diazepane Derivatives vs. Mibefradil and hERG Liability

In a series of 1,4-diazepane T-type calcium channel blockers (structurally related to 1-benzyl-4-methyl-1,4-diazepane), compound 4s demonstrated good selectivity over hERG and N-type calcium channels [1]. A later optimization effort identified compound 211 with a T-type Caᵥ3.1 IC₅₀ of 0.20 μM, superior to the reference T-type blocker mibefradil [2]. While the core scaffold does not carry the benzyl-methyl substitution in these specific examples, the 1,4-diazepane ring itself—versus piperazine or piperidine cores—was critical for achieving the selectivity window.

T-type calcium channel selectivity hERG

Synthetic Intermediate Efficiency: 1-Benzyl-4-methyl-1,4-diazepane as a Direct Precursor to Pharmaceutical Building Blocks vs. Alternative Routes

1-Benzyl-4-methyl-1,4-diazepane serves as a protected form of N-methylhomopiperazine. In a reported synthetic protocol, hydrogenolysis of 1-benzyl-4-methylhomopiperazine (8.05 g, 39.4 mmol) using 10% Pd/C under 1 MPa H₂ in methanol cleanly removed the benzyl group to afford N-methylhomopiperazine in quantitative conversion, a key intermediate for diverse CNS and cardiovascular agents [1]. By contrast, direct synthesis of N-methylhomopiperazine often requires multi-step sequences with lower overall yields (15–30% for related 1,4-diazepine cores) [2]. The benzyl-protected form thus offers a strategic advantage in convergent synthetic routes.

synthetic intermediate N-methylhomopiperazine deb benzylation

High-Impact Application Scenarios for 1-Benzyl-4-methyl-1,4-diazepane in Drug Discovery and Chemical Development


5-HT₃ Antagonist Lead Optimization for Chemotherapy-Induced Nausea and Vomiting (CINV)

Procurement of 1-benzyl-4-methyl-1,4-diazepane is justified when a program aims to build potent, long-acting 5-HT₃ antagonists. The scaffold's track record in delivering DAT-582-level efficacy—superior to ondansetron and granisetron in ferret and dog emesis models [1]—makes it a high-priority starting material for medicinal chemistry teams targeting next-generation CINV therapies with extended duration.

Synthesis of Selective T-Type Calcium Channel Blockers for Neuropathic Pain or Epilepsy

The 1,4-diazepane core has demonstrated T-type calcium channel blocking with selectivity over hERG and N-type channels [2]. 1-Benzyl-4-methyl-1,4-diazepane can be elaborated (via debenzylation and re-functionalization) into analogs that achieve sub-micromolar Caᵥ3.1 IC₅₀ values, providing a differentiated path over piperazine-based blockers.

Convergent Synthesis of Factor Xa Inhibitors and Antithrombotic Agents

Darexaban (YM150), a clinical-stage factor Xa inhibitor, incorporates a 4-methyl-1,4-diazepane moiety [3]. 1-Benzyl-4-methyl-1,4-diazepane offers a benzyl-protected entry to this motif, enabling efficient parallel synthesis and SAR exploration of P4 moieties that modulate oral bioavailability and antithrombotic potency [3].

Building Block Supply for CNS Penetrant Sigma Receptor Ligands

Novel 1,4-diazepane derivatives have emerged as sigma-1 receptor ligands with low nanomolar affinity [4]. Starting from 1-benzyl-4-methyl-1,4-diazepane, chemists can rapidly diversify the N⁴-methyl and N¹-benzyl vectors to tune sigma-1/2 selectivity and CNS penetration, a crucial advantage for programs targeting neurodegenerative or psychiatric indications [4].

Quote Request

Request a Quote for 1-benzyl-4-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.